molecular formula C11H15NO B1658333 N,N,3,4-tetramethylbenzamide CAS No. 60535-81-1

N,N,3,4-tetramethylbenzamide

Cat. No.: B1658333
CAS No.: 60535-81-1
M. Wt: 177.24 g/mol
InChI Key: ONWMZLSEOHDFNV-UHFFFAOYSA-N
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Description

N,N,3,4-Tetramethylbenzamide is a substituted benzamide derivative featuring methyl groups at the nitrogen atom and the 3- and 4-positions of the benzene ring. Synthesis likely involves amidation of 3,4-dimethylbenzoic acid derivatives with dimethylamine, as seen in analogous routes for similar compounds .

Properties

CAS No.

60535-81-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N,N,3,4-tetramethylbenzamide

InChI

InChI=1S/C11H15NO/c1-8-5-6-10(7-9(8)2)11(13)12(3)4/h5-7H,1-4H3

InChI Key

ONWMZLSEOHDFNV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The position and number of methyl groups significantly alter molecular properties. Key comparisons include:

Table 1: Structural and Functional Comparisons of Benzamide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Synthesis Method
N,N,3,4-Tetramethylbenzamide* N,N,3,4-tetramethyl ~177.24† Potential catalyst/pharmaceutical intermediate Amidation of 3,4-dimethylbenzoyl chloride with dimethylamine
N,N,3,5-Tetramethylbenzamide N,N,3,5-tetramethyl 177.24 Photoredox catalysis intermediate Visible-light-mediated amidation
N-(3,4-Dimethylphenyl)benzamide Benzamide + 3,4-dimethylphenyl 225.29 Model for C–H activation studies Amide coupling with benzoyl chloride
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide + hydroxyalkyl 207.27 Metal-catalyzed C–H functionalization Reaction of 3-methylbenzoyl chloride with amino alcohol
N-Hexyl-3,4-dihydroxybenzamide 3,4-dihydroxy + hexyl chain ~279.34† Antimalarial/antitumor research Amidation of 3,4-dimethoxybenzoyl chloride

*Hypothesized based on analogs; †Calculated from molecular formula.

Key Observations:
  • Solubility : Polar substituents (e.g., hydroxyl in ) enhance aqueous solubility, while methyl groups favor organic solvents.
  • Thermal Stability : Methylated benzamides (e.g., ) demonstrate superior thermal stability compared to hydroxylated analogs, aligning with trends in polyphthalocyanines .

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